3-methyl-5-phenyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one
CAS No.: 1918008-18-0
Cat. No.: VC4649905
Molecular Formula: C13H11N3O
Molecular Weight: 225.251
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1918008-18-0 |
|---|---|
| Molecular Formula | C13H11N3O |
| Molecular Weight | 225.251 |
| IUPAC Name | 3-methyl-5-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
| Standard InChI | InChI=1S/C13H11N3O/c1-9-8-14-16-12(17)7-11(15-13(9)16)10-5-3-2-4-6-10/h2-8,14H,1H3 |
| Standard InChI Key | XMZOOSVILAXUDK-UHFFFAOYSA-N |
| SMILES | CC1=CNN2C1=NC(=CC2=O)C3=CC=CC=C3 |
Introduction
Structural Identification and Chemical Properties
3-Methyl-5-phenyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one features a fused bicyclic core comprising pyrazole and pyrimidinone rings (Figure 1). The pyrimidinone ring adopts a tautomeric equilibrium, with X-ray crystallography confirming the dominance of the 7-oxo tautomer in the solid state . Key structural attributes include:
-
Methyl substituent at position 3, which enhances metabolic stability.
-
Phenyl group at position 5, contributing to hydrophobic interactions with biological targets.
-
Hydrogen bond donor/acceptor sites at N1 and the carbonyl oxygen, critical for target engagement.
The compound’s planar geometry facilitates penetration into bacterial membranes, while its moderate logP value (~2.5) balances solubility and permeability.
Synthesis and Optimization Strategies
The synthesis of 3-methyl-5-phenyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one employs a one-step cyclocondensation reaction between β-ketoesters and aminopyrazoles (Scheme 1) . A representative protocol involves:
-
Reacting ethyl acetoacetate (β-ketoester) with 5-amino-3-methyl-1H-pyrazole in acetic acid under reflux.
-
Cyclization via elimination of water and ethanol to form the fused pyrazolo[1,5-a]pyrimidinone core.
-
Purification by recrystallization from ethanol, yielding the final product with >90% purity.
Optimization Insights:
-
Solvent selection: Polar aprotic solvents (e.g., DMF) improve reaction rates but may reduce yields due to side reactions.
-
Catalysts: Lewis acids like ZnCl₂ enhance regioselectivity, favoring the 5-phenyl isomer .
-
Temperature: Reactions conducted at 80–100°C achieve optimal conversion without decomposition.
Biological Activities and Mechanism of Action
Antitubercular Activity
3-Methyl-5-phenyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one exhibits potent activity against Mycobacterium tuberculosis (Mtb) H37Rv, with a minimum inhibitory concentration (MIC) of 0.25 μg/mL in albumin-free media . Key findings include:
-
Macrophage efficacy: Retains activity (MIC = 1.0 μg/mL) in infected macrophages, indicating intracellular penetration .
-
Resistance profile: Mutations in the flavin adenine dinucleotide (FAD)-dependent hydroxylase Rv1751 confer resistance, suggesting catabolism via hydroxylation is a primary detoxification pathway .
-
Broad-spectrum activity: Effective against multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mtb strains.
Antiproliferative Effects
Preliminary data indicate moderate activity against cancer cell lines (IC₅₀ = 10–20 μM), though this remains secondary to its antitubercular applications.
Structure–Activity Relationship (SAR) Analysis
A focused library of pyrazolo[1,5-a]pyrimidinone analogues reveals critical pharmacophoric elements (Table 1) :
| Position | Modification | Effect on MIC (μg/mL) | Key Insight |
|---|---|---|---|
| R₁ (C3) | Methyl → CF₃ | 0.25 → 0.5 | Electron-withdrawing groups reduce activity. |
| R₂ (C5) | Phenyl → Benzyl | 0.25 → 0.5 | Bulkier groups impair membrane diffusion. |
| R₃ (N7) | H → Methyl | 0.25 → >16 | Loss of H-bond donor abolishes activity. |
Notable Trends:
-
C3 methyl is optimal for balancing lipophilicity and steric effects.
-
C5 aryl groups must maintain planarity for target binding.
-
N7 hydrogen is essential for interaction with the FAD-binding pocket of Rv1751 .
Pharmacological Profiling and Selectivity
Cytotoxicity and Selectivity
The compound demonstrates low cytotoxicity (CC₅₀ > 50 μM in HepG2 cells), yielding a selectivity index (SI) of >200 . This surpasses first-line agents like isoniazid (SI = 50).
Metabolic Stability
Microsomal stability assays show a half-life of >60 minutes in human liver microsomes, indicating favorable metabolic resistance.
In Vivo Pharmacokinetics
Although in vivo data remain limited, analogous compounds exhibit:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume